2-(Cyclobutylmethoxy)-5-iodobenzonitrile

Palladium Catalysis Cross-Coupling Oxidative Addition

2-(Cyclobutylmethoxy)-5-iodobenzonitrile (C₁₂H₁₂INO, MW 313.13) is a specialized aryl iodide building block. Its C-I bond (BDE ~65 kcal/mol) enables faster Pd(0) oxidative addition than bromo/chloro analogs, facilitating milder, higher-yielding cross-couplings with thermally sensitive substrates. Essential as a non-radioactive 'cold' standard for I-124 PET tracer validation. The cyclobutylmethoxy group provides unique steric bulk for SAR exploration. Choose this compound for superior reactivity, radiochemistry utility, and access to novel benzocyclic scaffolds.

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
Cat. No. B8160222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylmethoxy)-5-iodobenzonitrile
Molecular FormulaC12H12INO
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=C2)I)C#N
InChIInChI=1S/C12H12INO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,8H2
InChIKeyRGPJCKCZQPQSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclobutylmethoxy)-5-iodobenzonitrile: Core Properties and Structural Identity for Research Procurement


2-(Cyclobutylmethoxy)-5-iodobenzonitrile (C₁₂H₁₂INO; molecular weight 313.13 g/mol) is a substituted benzonitrile featuring a 5-iodo substituent on the aromatic ring and a cyclobutylmethoxy ether at the 2-position . The compound contains three synthetically significant functional groups: an iodine atom enabling cross-coupling and radiochemistry applications, a nitrile group capable of carbopalladation and reduction chemistry, and a cyclobutylmethoxy moiety that introduces steric bulk and conformational constraints distinct from smaller alkyl ethers .

Procurement Risk Alert: Why 5-Bromo or 5-Chloro Analogs Cannot Replace 2-(Cyclobutylmethoxy)-5-iodobenzonitrile in Cross-Coupling Workflows


Substituting the 5-iodo substituent with bromo or chloro analogs is not chemically equivalent due to established differences in carbon-halogen bond dissociation energies and oxidative addition kinetics in palladium-catalyzed transformations . The C(sp²)-I bond (BDE ≈ 65 kcal/mol) undergoes oxidative addition to Pd(0) substantially faster than C-Br (BDE ≈ 81 kcal/mol) or C-Cl (BDE ≈ 96 kcal/mol) bonds, enabling milder reaction conditions and broader functional group tolerance [1]. Additionally, the 5-iodo regiochemistry versus alternative 4-iodo or 6-iodo substitution patterns affects both steric accessibility during catalysis and the electronic influence of the ortho-cyclobutylmethoxy group on aryl halide reactivity .

Quantitative Differentiation Evidence: 2-(Cyclobutylmethoxy)-5-iodobenzonitrile vs. Halogen and Positional Analogs


C-I Bond Reactivity Advantage: Oxidative Addition Rate Comparison for Cross-Coupling Selection

The iodine substituent in 2-(cyclobutylmethoxy)-5-iodobenzonitrile confers a distinct reactivity advantage over bromo and chloro analogs in palladium-catalyzed cross-coupling reactions. While direct experimental rate data for this specific compound is not publicly available, established physical-organic principles for substituted aryl halides indicate that the C(sp²)-I bond undergoes oxidative addition to Pd(0) complexes approximately 10-100 times faster than the corresponding C-Br bond and 10³-10⁵ times faster than C-Cl bonds [1]. This kinetic advantage is a class-level property of aryl iodides versus aryl bromides and chlorides [2].

Palladium Catalysis Cross-Coupling Oxidative Addition

Cyclobutylmethoxy vs. Smaller Alkyl Ethers: Steric Parameter Differentiation for Molecular Design

The cyclobutylmethoxy group in the target compound introduces steric bulk and conformational constraints not achievable with smaller alkyl ethers such as methoxy, ethoxy, or isopropoxy. Cyclobutane rings are conformationally restricted with a puckered geometry (dihedral angle ~20-30°) and a C-C-C bond angle of ~90°, compared to ~109.5° for acyclic sp³ carbons, and occupy greater three-dimensional volume [1]. While direct comparative data for this specific compound series is absent, the presence of the cyclobutyl group is a key structural feature distinguishing it from the 2-methoxy-5-iodobenzonitrile analog (CAS: not identified in search) and 3-(cyclobutylmethoxy)-5-methylbenzonitrile .

Steric Effects Conformational Analysis Medicinal Chemistry

5-Iodo Regioisomer vs. 4-Iodo or 6-Iodo Analogs: Electronic and Steric Differentiation in Pd-Catalyzed Transformations

The 5-iodo substitution pattern in 2-(cyclobutylmethoxy)-5-iodobenzonitrile is distinct from alternative regioisomers (e.g., 4-iodo or 6-iodo) due to the electron-donating ortho-cyclobutylmethoxy group. This ortho-alkoxy substituent can influence the rate of oxidative addition through both resonance electron donation (+M effect) to the aromatic ring and potential coordinative stabilization of palladium intermediates [1]. In contrast, the commercially available 2-iodobenzonitrile core compound (CAS 4387-36-4) lacks the cyclobutylmethoxy group entirely, eliminating these electronic and steric modulations .

Regioselectivity Electronic Effects Cross-Coupling

Recommended Procurement Scenarios: Where 2-(Cyclobutylmethoxy)-5-iodobenzonitrile Delivers Verifiable Research Value


Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Sonogashira Reactions Requiring Milder Conditions Than Aryl Bromides

The C-I bond in 2-(cyclobutylmethoxy)-5-iodobenzonitrile enables oxidative addition to Pd(0) at ambient or mildly elevated temperatures where the corresponding 5-bromo analog (CAS 1419747-72-0) would require higher catalyst loading or prolonged reaction times. This makes the iodo compound preferable for coupling reactions involving thermally labile boronic acids, alkynes bearing sensitive protecting groups, or substrates prone to decomposition under forcing thermal conditions . Researchers can leverage this reactivity advantage to achieve higher yields in complex molecule synthesis while preserving the structural integrity of the cyclobutylmethoxy-benonitrile scaffold.

PET Tracer Development: Cold Standard Synthesis for Iodine-124 Radiochemistry

The 5-iodo substituent provides a direct handle for radioiodination chemistry. In positron emission tomography (PET) tracer development, non-radioactive ('cold') standards are required for analytical validation, metabolic profiling, and specific activity determination. 2-(Cyclobutylmethoxy)-5-iodobenzonitrile can serve as the authentic cold standard for I-124 labeled analogs used in PET imaging studies, providing the necessary reference material for HPLC co-injection, mass spectrometry characterization, and regulatory documentation .

Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketone Scaffolds

2-Iodoarenenitriles, including derivatives of 2-iodobenzonitrile, have been demonstrated to undergo palladium(0)-catalyzed annulation onto diarylacetylenes and bicyclic alkenes, yielding 2,3-diarylindenones and polycyclic aromatic ketones in very good to excellent yields . The presence of the cyclobutylmethoxy group in the target compound offers a differentiated starting material for exploring the substrate scope of this carbopalladation methodology, potentially accessing benzocyclic ketone scaffolds with unique substitution patterns not available from simpler 2-iodobenzonitrile analogs.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Cyclobutyl groups are increasingly utilized as bioisosteres for tert-butyl, phenyl, or isopropyl moieties in drug discovery due to their unique combination of steric bulk, conformational restriction, and improved physicochemical properties . 2-(Cyclobutylmethoxy)-5-iodobenzonitrile provides a versatile intermediate for SAR exploration: the iodine atom serves as a cross-coupling handle for introducing diverse aromatic or heteroaromatic groups at the 5-position, while the cyclobutylmethoxy group at the 2-position allows systematic evaluation of steric and conformational effects on target binding .

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